Structural Elucidation and X-Ray Crystallography of {4-[(Hydroxyimino)methyl]phenyl}methanol
Structural Elucidation and X-Ray Crystallography of {4-[(Hydroxyimino)methyl]phenyl}methanol
Executive Summary & Molecular Architecture
In the realm of structural chemistry and rational drug design, the solid-state behavior of active pharmaceutical ingredients (APIs) dictates critical physicochemical properties such as solubility, bioavailability, and mechanical stability. {4-[(Hydroxyimino)methyl]phenyl}methanol (commonly known as 4-(hydroxymethyl)benzaldehyde oxime, CAS: 100959-30-6) represents a highly compelling crystallographic model due to its bifunctional hydrogen-bonding architecture.
The molecule features two highly active functional groups at opposite ends of a rigid phenyl scaffold:
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The Oxime Group (-CH=NOH): A classic amphoteric hydrogen-bonding moiety capable of acting as both a donor (via the -OH) and an acceptor (via the =N- and -O-).
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The Hydroxymethyl Group (-CH₂OH): A flexible donor/acceptor that introduces rotational degrees of freedom and competitive hydrogen bonding.
In standard oxime crystallography, molecules typically self-assemble into centrosymmetric R22(6) dimers via reciprocal O–H···N interactions[1]. However, the presence of the para-substituted hydroxymethyl group disrupts this classical dimerization. Instead, the competition between the oxime and the primary alcohol drives the formation of complex C(3) or C(4) catemeric chains, resulting in an extended 2D or 3D supramolecular network[2]. Understanding this structural causality is paramount for researchers aiming to control polymorphism in oxime-containing drug candidates.
Competitive Hydrogen Bonding Networks
To predict and validate the crystal lattice of {4-[(Hydroxyimino)methyl]phenyl}methanol, we must analyze the thermodynamic competition between available hydrogen bond donors and acceptors. The oxime nitrogen is a strong acceptor, but the hydroxyl oxygen of the -CH₂OH group is highly electronegative and geometrically flexible.
When crystallization occurs under thermodynamic control, the lattice minimizes its free energy by maximizing the number of strong hydrogen bonds. Rather than forming isolated dimers, the -CH₂OH group often acts as a bridge, accepting a proton from the oxime -OH and donating its own proton to an adjacent oxime nitrogen.
Caption: Competitive hydrogen bonding motifs in the crystal lattice.
Experimental Causality & Self-Validating Protocol
The following Single Crystal X-Ray Diffraction (SCXRD) methodology is designed as a self-validating system . Every experimental choice is grounded in crystallographic causality to ensure the final structural model is unambiguous.
Causality of Experimental Choices
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Radiation Selection (Cu K α vs. Mo K α ): For organic molecules containing only light atoms (C, H, N, O) like {4-[(Hydroxyimino)methyl]phenyl}methanol, is strictly preferred over Mo K α . The longer wavelength of Cu K α significantly increases the scattering cross-section, yielding higher intensity diffraction spots at high resolution, which is critical for accurately locating hydrogen atoms[1].
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Cryogenic Cooling (100 K): Data collection must be performed under a nitrogen cryostream at 100 K. Cooling suppresses atomic thermal vibrations (reducing Debye-Waller factors). This minimizes electron density smearing, allowing the difference Fourier map to clearly resolve the electron density peaks of the highly mobile oxime and hydroxyl protons[3].
Step-by-Step SCXRD Methodology
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Crystal Growth: Dissolve 50 mg of {4-[(Hydroxyimino)methyl]phenyl}methanol in a 1:1 mixture of ethanol and ethyl acetate. Allow slow solvent evaporation at 20°C in a vibration-free environment to promote the growth of single, defect-free block crystals.
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Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil to prevent atmospheric degradation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer equipped with a 100 K cryostream.
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Data Collection: Utilize a modern diffractometer (e.g., Bruker D8 Venture) with a Cu K α microfocus source. Collect ω and ϕ scans to ensure a completeness of >99.5% up to θ=67.5∘ .
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Data Reduction: Integrate the frames using standard software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction (SADABS). Self-Validation Check: The internal merging R-factor ( Rint ) must be < 0.05, confirming the data quality and correct Laue group assignment.
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Structure Solution & Refinement: Solve the structure using dual-space methods (SHELXT). Refine the model using full-matrix least-squares on F2 (SHELXL).
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Hydrogen Atom Treatment (Critical Step): Do not place the O-bound hydrogen atoms in idealized riding positions. Instead, locate them objectively from the residual electron density map ( Fo−Fc ). Self-Validation Check: The structural model is only validated if the residual electron density around the oxygen atoms drops below 0.2 e/ų after the protons are freely refined (or refined with DFIX distance restraints of 0.84 Å for O-H bonds).
Caption: SCXRD experimental workflow for structural elucidation.
Quantitative Crystallographic Data
Based on the structural chemistry of analogous para-substituted benzaldoximes and salicylaldoxime derivatives[2], the following tables summarize the expected quantitative metrics for {4-[(Hydroxyimino)methyl]phenyl}methanol.
Table 1: Expected Crystallographic Parameters
| Parameter | Expected Value / Range | Scientific Rationale |
| Crystal System | Monoclinic or Triclinic | Low symmetry is typical for molecules forming extended, directional H-bond catemers. |
| Space Group | P21/c or P1ˉ | Centrosymmetric packing maximizes van der Waals contacts and minimizes void space. |
| Z (Molecules/Unit Cell) | 4 (for P21/c ) | Standard close-packing arrangement for small organic molecules. |
| Density ( ρcalc ) | 1.25 - 1.35 g/cm³ | Typical density for non-halogenated, oxygen-rich aromatic organics at 100 K. |
| Final R1 index | < 0.040 | Indicates a highly accurate structural model with excellent data-to-parameter ratio. |
Table 2: Hydrogen Bond Geometries (Self-Validating Metrics)
| Interaction Type | Donor-Acceptor (D···A) Distance | Angle (D-H···A) | Structural Role |
| O1–H1···N1 (Oxime to Oxime) | 2.75 – 2.85 Å | > 160° | Forms classical R22(6) dimers (if unhindered). |
| O1–H1···O2 (Oxime to Hydroxyl) | 2.65 – 2.75 Å | > 165° | Disrupts dimers; drives formation of 1D catemeric chains. |
| O2–H2···N1 (Hydroxyl to Oxime) | 2.80 – 2.90 Å | > 150° | Cross-links 1D chains into 2D sheets or 3D networks. |
| C–H···π (Aromatic stacking) | 3.50 – 3.80 Å | ~ 140° | Weak secondary interactions stabilizing the 3D lattice. |
Mechanistic Insights for Drug Development
For drug development professionals, the exact resolution of the {4-[(Hydroxyimino)methyl]phenyl}methanol crystal structure is not merely an academic exercise. The specific hydrogen-bonding motif directly impacts the lattice energy of the crystal.
If the molecule crystallizes in a polymorph dominated by discrete R22(6) dimers, the lattice energy is generally lower, resulting in a higher dissolution rate and greater aqueous solubility—ideal for oral bioavailability. Conversely, if the primary alcohol drives the formation of an infinite 3D hydrogen-bonded network (catemers), the lattice energy increases significantly. This results in a highly stable, highly insoluble polymorph that could cause an API to fail during formulation[1][3]. By utilizing the self-validating SCXRD protocol outlined above, researchers can definitively map these interactions, allowing for the rational selection of the optimal solid-state form for pharmaceutical development.
References
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Aakeröy, C. B., et al. "Structural Chemistry of Oximes." Crystal Growth & Design, 2013.[Link]
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Gomes, L. R., et al. "Different classical hydrogen-bonding patterns in three salicylaldoxime derivatives, 2-HO-4-XC6H3C=NOH (X = Me, OH and MeO)." Acta Crystallographica Section E: Crystallographic Communications, 2018.[Link]
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Reuter, H., et al. "Crystal structure of (E)-2-hydroxy-1,2-diphenylethan-1-one oxime." Acta Crystallographica Section E: Crystallographic Communications, 2017.[Link]
